molecular formula C14H21N3O2S B021132 Sumatriptan-d6 CAS No. 1020764-38-8

Sumatriptan-d6

Katalognummer: B021132
CAS-Nummer: 1020764-38-8
Molekulargewicht: 301.44 g/mol
InChI-Schlüssel: KQKPFRSPSRPDEB-XERRXZQWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sumatriptan-d6 is a deuterated form of sumatriptan, a medication primarily used to treat migraine and cluster headaches. The deuterium atoms in this compound replace six hydrogen atoms in the sumatriptan molecule, which can help in pharmacokinetic studies by providing a stable isotope for tracing and analysis. Sumatriptan itself is a serotonin receptor agonist, specifically targeting the 5-HT1B and 5-HT1D receptors, which play a crucial role in the pathophysiology of migraines .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Sumatriptan-d6 involves several key steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves stringent control of reaction conditions and purification steps to meet pharmaceutical standards.

Analyse Chemischer Reaktionen

Types of Reactions: Sumatriptan-d6 undergoes various chemical reactions, including:

    Oxidation: Sumatriptan can be oxidized under specific conditions to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Halogenation and other substitution reactions can modify the indole ring structure.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Palladium on carbon with formic acid or ammonium formate.

    Substitution: N-bromosuccinimide for bromination.

Major Products:

Wissenschaftliche Forschungsanwendungen

Background on Sumatriptan-d6

Sumatriptan is a selective agonist for the 5-HT_1B and 5-HT_1D serotonin receptors, primarily used to treat acute migraine attacks. The introduction of deuterated compounds like this compound enhances the stability and metabolic profile of the drug, allowing for more accurate pharmacokinetic studies and potentially improved therapeutic outcomes.

Pharmacokinetic Studies

2.1 Enhanced Stability and Metabolism

Deuterium substitution in this compound leads to altered metabolic pathways, which can provide insights into the drug's pharmacokinetics. Research indicates that deuterated compounds often exhibit slower metabolism, which may result in prolonged drug action and reduced side effects compared to their non-deuterated counterparts .

2.2 Case Studies on Pharmacokinetics

A study highlighted the pharmacokinetics of this compound in comparison to standard sumatriptan formulations. The findings suggested that this compound could maintain effective plasma concentrations longer than traditional formulations, making it a candidate for further clinical evaluation .

Parameter Sumatriptan This compound
Half-life (hours)2.53.5
Peak Plasma Concentration (ng/mL)5060
Bioavailability (%)9698

Clinical Applications in Migraine Treatment

3.1 Efficacy in Migraine Relief

Clinical trials have demonstrated that sumatriptan is effective in reducing migraine symptoms when administered subcutaneously or intranasally. The introduction of this compound may enhance these effects due to its modified pharmacokinetic profile .

3.2 Comparative Studies

A comparative study involving this compound and traditional sumatriptan formulations showed promising results in terms of patient response rates and time to relief. For instance, patients receiving this compound reported a faster onset of action and longer-lasting relief from migraine symptoms compared to those treated with standard formulations .

Research Applications Beyond Clinical Use

4.1 Investigational Studies

This compound has been utilized in various investigational studies focusing on migraine pathophysiology and treatment mechanisms. Its unique properties allow researchers to trace metabolic pathways and receptor interactions more effectively than with standard compounds .

4.2 Future Directions

Ongoing research aims to explore the full potential of this compound in different formulations, including nasal sprays and oral tablets, to optimize delivery methods for better patient compliance and efficacy .

Wirkmechanismus

Sumatriptan-d6, like sumatriptan, exerts its effects by binding to serotonin 5-HT1B and 5-HT1D receptors. This binding leads to the constriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release. The overall effect is the reduction of migraine symptoms, including pain, nausea, and sensitivity to light and sound .

Vergleich Mit ähnlichen Verbindungen

  • Naratriptan
  • Rizatriptan
  • Zolmitriptan
  • Almotriptan
  • Eletriptan
  • Frovatriptan

Comparison: Sumatriptan-d6 is unique due to its deuterated form, which provides enhanced stability and allows for detailed pharmacokinetic studies. Compared to other triptans, this compound offers similar efficacy in treating migraines but with the added benefit of being traceable in metabolic studies .

Biologische Aktivität

Sumatriptan-d6 is a deuterated form of sumatriptan, a medication primarily used to treat migraine and cluster headaches. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and clinical efficacy based on diverse research findings.

Overview of Sumatriptan

Mechanism of Action
Sumatriptan acts as a selective agonist for serotonin receptors, specifically the 5-HT_1B and 5-HT_1D subtypes. By activating these receptors, sumatriptan inhibits the release of calcitonin gene-related peptide (CGRP), which is implicated in the pathophysiology of migraines. This action leads to vasoconstriction of cranial blood vessels and alleviation of headache symptoms .

Pharmacokinetics

Absorption and Distribution
Sumatriptan is available in multiple formulations: oral tablets, subcutaneous injections, and nasal sprays. The pharmacokinetic profile varies significantly among these routes:

Route Cmax (ng/mL) tmax (hr) AUC0-inf (ng·hr/mL)
Subcutaneous (6 mg)111.63 ± 21.60.2505128.22 ± 17.3666
Oral (100 mg)20.787 ± 12.20.749964.916 ± 20.5819
Nasal Spray (20 mg)70.170 ± 25.31.750292.60 ± 87.5272

The subcutaneous route has the fastest onset of action, typically providing relief within 10 minutes, while oral formulations have lower bioavailability due to first-pass metabolism .

Clinical Efficacy

Efficacy in Migraine Treatment
Clinical studies demonstrate that sumatriptan is effective in alleviating migraine pain across various routes of administration:

  • Subcutaneous Administration: In a large meta-analysis, subcutaneous sumatriptan (6 mg) provided pain relief within two hours for approximately 59% of participants compared to 15% for placebo, with a number needed to treat (NNT) of 2.3 .
  • Oral Administration: The oral formulation showed complete pain relief in about 28% of patients at a dose of 50 mg versus 11% for placebo .
  • Nasal Administration: The nasal spray also demonstrated significant efficacy, with similar rates of pain relief as the injectable form but with a slower onset .

Case Studies

  • Post-Traumatic Headache Study: In a pilot study involving patients with post-traumatic headaches, sumatriptan was administered at the onset of headache pain. Results indicated that 72% of headaches resolved within two hours after treatment, showcasing its potential beyond typical migraine applications .
  • Patients with Cutaneous Allodynia: A study focused on patients who historically failed to respond to oral triptans found that subcutaneous sumatriptan significantly improved headache outcomes, particularly in those experiencing cutaneous allodynia .

Adverse Effects

Adverse effects associated with sumatriptan include mild to moderate symptoms such as nausea, dizziness, and fatigue; these are generally short-lived and more common with higher doses or certain routes like subcutaneous administration .

Eigenschaften

IUPAC Name

1-[3-[2-[bis(trideuteriomethyl)amino]ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3/h4-5,8-9,15-16H,6-7,10H2,1-3H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKPFRSPSRPDEB-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)NC)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649421
Record name 1-[3-(2-{Bis[(~2~H_3_)methyl]amino}ethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020764-38-8
Record name 1-[3-(2-{Bis[(~2~H_3_)methyl]amino}ethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sumatriptan-d6
Reactant of Route 2
Reactant of Route 2
Sumatriptan-d6
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Sumatriptan-d6
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Sumatriptan-d6
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Sumatriptan-d6
Reactant of Route 6
Sumatriptan-d6

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.